N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine
Overview
Description
Ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the reaction of 1-methyl-1H-pyrazole with ethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of ethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.
Scientific Research Applications
Ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups, used as a starting material in various syntheses.
1-Ethyl-1H-pyrazole: Another pyrazole derivative with an ethyl group, used in similar applications but with different reactivity.
4-Methyl-1H-pyrazole: A pyrazole derivative with a methyl group at the 4-position, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, a compound with a unique pyrazole structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C7H13N3
- Molecular Weight : 125.17 g/mol
- CAS Number : 179873-43-9
- Structure : The compound features a pyrazole ring substituted with an ethylamine group, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites or allosteric sites on these proteins, leading to modulation of their activity. This interaction can initiate or inhibit specific cellular pathways, resulting in various biological effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Preliminary studies have shown that it can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and may reduce inflammation in various animal models. This effect could be linked to its ability to inhibit specific enzymes involved in the inflammatory response .
Biochemical Analysis
This compound interacts with several biomolecules through various mechanisms:
Interaction Type | Description |
---|---|
Hydrogen Bonding | Involves the formation of hydrogen bonds with target proteins. |
Hydrophobic Interactions | Enhances binding affinity through non-polar interactions. |
Van der Waals Forces | Contributes to the stability of the ligand-receptor complex. |
These interactions are crucial for the compound's efficacy and specificity towards its biological targets.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, researchers found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating potent antimicrobial activity .
Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may be effective in mitigating inflammatory responses through modulation of cytokine levels.
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-8-4-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLNVYLYQXAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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